molecular formula C21H19N5O4 B2928720 methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate CAS No. 1359065-94-3

methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate

Cat. No.: B2928720
CAS No.: 1359065-94-3
M. Wt: 405.414
InChI Key: JBEPEJYAMRUSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core. Key structural elements include:

  • Triazoloquinoxaline backbone: A nitrogen-rich bicyclic system combining a triazole and quinoxaline moiety, known for diverse biological activities .
  • 1-Ethyl-4-oxo substituent: An ethyl group at position 1 and a ketone at position 4, which influence electronic properties and steric interactions.
  • Acetamido-benzoate side chain: A methyl benzoate group linked via an acetamido bridge, contributing to solubility and binding affinity .

This compound is synthesized through multi-step routes involving condensation of methyl 2-aminobenzoate derivatives with hydrazine and subsequent cyclization or coupling reactions .

Properties

IUPAC Name

methyl 2-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-17-23-24-19-20(28)25(15-10-6-7-11-16(15)26(17)19)12-18(27)22-14-9-5-4-8-13(14)21(29)30-2/h4-11H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEPEJYAMRUSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives known for their diverse biological activities. The structural formula can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

This structure features a quinoxaline nucleus and a triazole moiety, which are known for their roles in various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

  • Mechanism of Action : The triazole ring in this compound is hypothesized to inhibit fungal cytochrome P450 enzymes, leading to the disruption of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
  • Case Studies : In vitro studies have shown that similar triazole derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger. For instance, compounds with a similar structure demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against C. albicans .

Anticancer Activity

  • Mechanism of Action : The quinoxaline derivative has been associated with the induction of apoptosis in cancer cells. This is achieved through the activation of caspases and modulation of the Bcl-2 family proteins .
  • Research Findings : A study on quinoxaline derivatives indicated potent cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range. For example, methyl 2-(3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido) derivatives exhibited promising anticancer properties .

Pharmacological Profile

Activity TypeObserved EffectsReference
AntifungalEffective against C. albicans, MIC: 6.25 μg/mL
AnticancerInduced apoptosis in cancer cells
AntibacterialPotential activity against drug-resistant strains

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Quinoxaline Ring : The presence of electron-donating groups enhances activity.
  • Alkyl Chain Length : Variations in alkyl chain length at specific positions have shown to affect potency; longer chains may reduce activity significantly .

Comparison with Similar Compounds

Triazoloquinazoline Derivatives

Example : 1-Substituted-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolines (e.g., compounds 8a–9c in ).

Property Target Compound Triazoloquinazolines
Core Structure [1,2,4]Triazolo[4,3-a]quinoxaline [1,2,4]Triazolo[4,3-a]quinazoline
Substituents 1-Ethyl, 4-oxo, methyl benzoate side chain 4-Methyl, variable thioacetamido/propanamido groups
Synthesis Hydrazinolysis of methyl 2-aminobenzoate derivatives followed by cyclization Azide coupling or DCC-mediated reactions with amino acid esters
Bioactivity Not explicitly reported (predicted: anticancer/H1-antihistamine) Non-sedative H1-antihistamine activity demonstrated

Key Differences :

  • The quinoxaline core (vs.
  • The benzoate ester in the target compound improves solubility compared to thioether-linked analogs in triazoloquinazolines .

Chlorobenzyl-Triazoloquinoxaline Derivatives

Example: N-(4-Chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide ().

Property Target Compound Chlorobenzyl Analog
Core Structure Identical triazoloquinoxaline backbone Identical triazoloquinoxaline backbone
Substituents 1-Ethyl, methyl benzoate 1-Methyl, 4-chlorobenzyl
Molecular Weight ~380–400 g/mol (estimated) 381.8 g/mol
Potential Bioactivity Predicted: Enhanced solubility for CNS penetration Likely: Improved lipophilicity for membrane targeting (e.g., kinase inhibition)

Key Differences :

  • The ethyl group in the target compound may reduce steric hindrance compared to the bulkier chlorobenzyl group.
  • The benzoate ester vs. chlorobenzyl substituent alters pharmacokinetics: benzoate increases hydrophilicity, while chlorobenzyl enhances lipophilicity .

Quinazolinone-Azo/Triazole Hybrids

Examples : Azo compounds (5–9 ) and 1,2,3-triazoles (11–12 ) from quinazolin-4(3H)-one (–3).

Property Target Compound Quinazolinone-Azo/Triazoles
Core Structure Triazoloquinoxaline Quinazolin-4(3H)-one with azo/triazole appendages
Substituents Acetamido-benzoate, ethyl group Azo dyes (e.g., -N=N-Ar) or 1,2,3-triazole rings
Synthesis Cyclization of acetamido intermediates Diazotization/coupling for azo; click chemistry for triazoles
Bioactivity Unreported (structural analogs show antimicrobial activity) Antimicrobial activity demonstrated against Gram-positive bacteria

Key Differences :

  • The triazoloquinoxaline core offers greater planar rigidity than azo-linked quinazolinones, favoring intercalation in biological targets .
  • Azo/triazole hybrids prioritize antimicrobial over CNS-related activities due to polar functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.